molecular formula C15H14FNO B2711975 4-fluoro-N-phenethylbenzamide CAS No. 33799-96-1

4-fluoro-N-phenethylbenzamide

Cat. No.: B2711975
CAS No.: 33799-96-1
M. Wt: 243.281
InChI Key: WDFNXEQNOIUFEP-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenethylbenzamide is a fluorinated aromatic benzamide with the molecular formula C15H15FN2O and a molecular weight of 258.291 g/mol . This compound is part of a class of monofluorosubstituted arylamides, which are significant in medicinal chemistry due to their role as key building blocks in the synthesis of more complex biologically active molecules . The amide bond is a fundamental functional group found in numerous pharmaceuticals and natural products, and the introduction of a fluorine atom can markedly improve a compound's metabolic stability, bioavailability, and binding affinity . Researchers utilize this compound as a synthon for developing potential therapeutics; for instance, related phenylethylamide structures are starting materials in the synthesis of biologically active 1,2,3,4-tetrahydroisoquinolines . The compound features two aromatic rings and has calculated physicochemical properties including a logP of 3.35, indicating moderate lipophilicity, and a polar surface area (PSA) of 55.12 Ų . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFNXEQNOIUFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Transformations of 4 Fluoro N Phenethylbenzamide

Established Synthetic Routes for 4-Fluoro-N-phenethylbenzamide

The most conventional and widely practiced method for synthesizing N-substituted benzamides, such as this compound, involves the acylation of an amine with a carboxylic acid derivative. This approach is valued for its reliability and broad applicability.

Amidation Reactions and Coupling Reagents in Synthesis

The formation of the amide bond in this compound is typically achieved through the reaction of a 4-fluorobenzoyl derivative with phenethylamine (B48288). A common and efficient method is the Schotten-Baumann reaction, which utilizes an acid chloride as the acylating agent in the presence of a base. wikipedia.orgbyjus.comiitk.ac.intestbook.com In this procedure, 4-fluorobenzoyl chloride reacts with phenethylamine, and a base such as aqueous sodium hydroxide (B78521) or a tertiary amine (e.g., triethylamine (B128534) or pyridine) is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.co.uk The reaction is often performed in a two-phase solvent system, with the reactants and product in an organic solvent like dichloromethane (B109758) and the base in an aqueous phase. wikipedia.org

Alternatively, 4-fluorobenzoic acid can be coupled directly with phenethylamine using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com Uronium-based reagents, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective for amide bond formation, known for their high reactivity and efficiency. nih.govpeptide.com

Table 1: Common Coupling Reagents for Amide Synthesis
Coupling ReagentAdditiveTypical SolventKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DCM, DMFWater-soluble byproducts, good for electron-deficient amines. nih.gov
DCC (Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)DCMInsoluble urea (B33335) byproduct, can be filtered off. peptide.com
HATUDIPEA (N,N-Diisopropylethylamine)DMFHighly reactive, suitable for hindered substrates. nih.govpeptide.com
T3P (Propylphosphonic Anhydride)Pyridine (B92270)Ethyl AcetateBroad functional group tolerance, clean reaction profile.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the stoichiometry of the reactants and reagents. For the Schotten-Baumann approach, vigorous stirring is crucial in biphasic systems to ensure adequate mixing of the reactants. The choice of base is also important; while sodium hydroxide is cost-effective, organic bases like triethylamine or pyridine can offer better solubility in organic solvents.

When using coupling reagents, the reaction temperature is often a critical factor. Reactions are typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. The solvent choice, commonly aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM), can significantly influence the solubility of the reactants and the reaction rate. The optimization process aims to maximize the yield of the desired amide while minimizing the formation of byproducts. For instance, in carbodiimide-mediated couplings, the formation of N-acylurea byproducts can be suppressed by the addition of HOBt.

Table 2: Optimization of a Hypothetical Synthesis of this compound
EntryCoupling SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-fluorobenzoyl chlorideNaOH (aq)DCM/H₂O25285
24-fluorobenzoic acid / EDC / HOBtDIPEA (2.0)DMF0 to 251292
34-fluorobenzoic acid / HATUDIPEA (2.0)DMF0 to 25495
44-fluorobenzoic acid / T3PPyridine (2.0)Ethyl Acetate25890

Novel Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, novel methods for amide bond formation are being developed that minimize waste and avoid the use of hazardous reagents.

Green Chemistry Principles in Amide Bond Formation

Green chemistry principles are increasingly being applied to the synthesis of amides. One approach is the use of greener, bio-based solvents. For example, Cyrene™, a solvent derived from cellulose, has been shown to be an effective medium for the reaction of acid chlorides with amines, offering a more sustainable alternative to traditional dipolar aprotic solvents.

Biocatalysis presents another powerful green approach to amide synthesis. Enzymes, particularly lipases, can catalyze the amidation of carboxylic acids with amines under mild conditions. rsc.orgjmbfs.org The use of immobilized lipases allows for easy separation and reuse of the catalyst. These enzymatic reactions can often be performed in solvent-free conditions or in green solvents, further enhancing their environmental credentials. nih.gov For the synthesis of this compound, a lipase-catalyzed reaction between 4-fluorobenzoic acid and phenethylamine could offer a highly selective and sustainable route.

Metal-Free Catalysis for Benzamide (B126) Assembly

To circumvent the use of often toxic and expensive metal catalysts, metal-free catalytic systems for amide bond formation have gained significant attention. rsc.org One such approach is the use of boron-based catalysts, such as boric acid or boronic acids, which can facilitate the direct amidation of carboxylic acids with amines via a dehydrative coupling mechanism. These reactions are typically carried out at elevated temperatures with azeotropic removal of water.

Another innovative metal-free strategy is transamidation, where an existing amide is converted into a new amide by reaction with an amine. nih.gov This can be achieved under metal-free conditions using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to activate the amide bond. nih.gov While this would represent a less direct route to this compound, it showcases the expanding toolbox of metal-free methods for amide bond construction.

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound is of interest for exploring structure-activity relationships in various biological contexts. nih.govresearchgate.net Derivatization can be targeted at several positions within the molecule, including the 4-fluorobenzoyl ring, the phenethyl moiety, and the amide linkage itself.

Substitution on the 4-fluorobenzoyl ring can be achieved by starting with appropriately substituted benzoic acids or benzoyl chlorides. For example, introducing additional substituents to the aromatic ring can be accomplished through electrophilic aromatic substitution reactions on precursor molecules, though the directing effects of the existing substituents must be considered. uci.eduxmu.edu.cnmsu.edu

Modification of the phenethyl group can be achieved by using substituted phenethylamines as starting materials. A wide variety of substituted phenethylamines are commercially available or can be synthesized, allowing for the introduction of diverse functional groups on the phenyl ring of this moiety. mdpi.comnih.gov Such modifications can significantly impact the pharmacological properties of the resulting benzamide analogues. mdpi.com

Furthermore, the amide nitrogen can be a point of derivatization. While N-alkylation or N-arylation of the amide bond can be challenging due to the decreased nucleophilicity of the nitrogen, it is achievable under specific conditions, leading to the formation of tertiary amides.

Structural Modifications of the Phenethyl Moiety

The phenethyl portion of this compound can be systematically modified to explore structure-activity relationships (SAR). The primary synthetic route to achieve these modifications involves the N-alkylation of a parent amine with a substituted phenethyl halide. In a representative synthesis, a secondary amine can be reacted with a substituted 1-(2-bromoethyl)benzene derivative in a solvent such as dimethylformamide (DMF) with a mild base like sodium bicarbonate to yield the desired N-substituted analog. mdpi.com This approach allows for the introduction of a wide array of substituents onto the phenyl ring of the phenethyl group.

These modifications can systematically alter the electronic and steric properties of the molecule. For instance, introducing electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) or electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) at various positions on the phenyl ring can significantly influence the compound's interaction with biological targets. mdpi.com

Substituent (X) on Phenethyl RingExample ReactantResulting Moiety
4-Chloro1-(2-Bromoethyl)-4-chlorobenzene4-Chloro-phenethyl
4-Nitro1-(2-Bromoethyl)-4-nitrobenzene4-Nitro-phenethyl
4-Methyl1-(2-Bromoethyl)-4-methylbenzene4-Methyl-phenethyl
4-Methoxy1-(2-Bromoethyl)-4-methoxybenzene4-Methoxy-phenethyl
3-Fluoro1-(2-Bromoethyl)-3-fluorobenzene3-Fluoro-phenethyl

Substituent Variation on the Fluorinated Benzamide Ring

Alterations to the fluorinated benzamide ring are most commonly achieved by employing different substituted benzoic acid derivatives in the initial amide coupling reaction with phenethylamine. The standard and versatile method for forming the amide bond is through a condensation reaction. mdpi.com This typically involves activating the carboxylic acid of the substituted benzoic acid derivative, for example with N,N′-diisopropylcarbodiimide (DIC) and an activating agent like N-hydroxybenzotriazole (HOBt), followed by reaction with phenethylamine. mdpi.com

This strategy permits the synthesis of a library of analogs where the fluorine atom at the 4-position is either moved to another position (e.g., 2-fluoro or 3-fluoro) or replaced entirely by other functional groups. The nature and position of the substituent on the benzamide ring can fundamentally alter the molecule's conformation and electronic distribution.

Starting MaterialResulting AnalogKey Structural Change
2-Fluorobenzoic acid2-Fluoro-N-phenethylbenzamideIsomeric position of fluorine
4-Chlorobenzoic acid4-Chloro-N-phenethylbenzamideReplacement of fluorine with chlorine
4-Methoxybenzoic acid4-Methoxy-N-phenethylbenzamideReplacement of fluorine with methoxy group
3,4-Difluorobenzoic acid3,4-Difluoro-N-phenethylbenzamideAddition of a second fluorine atom

Preparation of Isotopically Labeled Analogues for Research Applications

Isotopic labeling is a critical technique that allows a molecule to be traced and quantified in biological systems without altering its chemical properties. google.com Analogs of this compound can be synthesized with stable or radioactive isotopes for various research applications, including metabolic studies, pharmacokinetic analysis, and in vivo imaging. nih.govsemanticscholar.org

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling: For metabolic fate and quantitative analysis studies, carbon isotopes are often incorporated. The synthesis of a ¹³C- or ¹⁴C-labeled analog can be achieved by using an isotopically labeled starting material in the synthetic sequence. For example, using [ring-¹³C]-4-fluorobenzoic acid or [ring-¹⁴C]-4-fluorobenzoic acid in the amide coupling reaction with phenethylamine would place the label on the benzamide ring. nih.gov This allows for the tracking of the molecule and its metabolites in environmental or biological samples. nih.gov

Deuterium (²H) Labeling: Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry assays due to their nearly identical chemical behavior but different mass. A deuterated analog can be synthesized using deuterated starting materials, such as d₅-benzoyl chloride or d₅-phenethylamine, in the coupling reaction. repec.org

Fluorine-18 (B77423) (¹⁸F) Labeling: For Positron Emission Tomography (PET) imaging, the stable fluorine-19 atom can be replaced with the positron-emitting radioisotope fluorine-18 (t½ ≈ 109.8 min). semanticscholar.org This "isotopic labeling" does not change the compound's structure or biological activity. The radiosynthesis of [¹⁸F]this compound would typically involve a late-stage nucleophilic radiofluorination reaction on a precursor molecule, such as one containing a leaving group (e.g., a nitro or trimethylammonium group) at the 4-position of the benzamide ring.

IsotopeLabeled Precursor ExamplePosition of LabelPrimary Research Application
¹⁴C[ring-¹⁴C]-4-Fluorobenzoic acidBenzamide RingADME (Absorption, Distribution, Metabolism, Excretion) Studies
¹³C[ring-¹³C]-PhenethylaminePhenethyl MoietyMetabolic pathway elucidation
²H (Deuterium)d₅-PhenethylaminePhenethyl RingInternal standard for mass spectrometry
¹⁸FN-phenethyl-4-nitrobenzamideBenzamide Ring (4-position)Positron Emission Tomography (PET) Imaging

Preclinical Pharmacological Investigations of 4 Fluoro N Phenethylbenzamide and Its Derivatives

In Vitro Assessments of Biological Activity

Comprehensive in vitro studies are fundamental to elucidating the mechanism of action of a novel chemical entity. This section details the available findings from receptor binding studies and enzyme inhibition assays for 4-fluoro-N-phenethylbenzamide and its derivatives.

Receptor Binding Studies and Ligand-Target Interactions

A thorough review of published scientific literature reveals a lack of specific data on the receptor binding profile of this compound. No studies were identified that characterized its direct ligand-target interactions at various physiologically relevant receptors.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. The following subsections outline the available data on the interaction of this compound and its derivatives with specific enzyme targets.

There are no available preclinical data from in vitro studies investigating the inhibitory activity of this compound or its derivatives against deubiquitinase enzymes.

Scientific literature lacks information regarding the modulatory effects of this compound or its derivatives on immunoproteasome subunits such as β1i and β5i.

There are no specific preclinical studies available that demonstrate the binding or inhibitory activity of this compound or its derivatives on the Polo-like Kinase 1 (Plk1) polo-box domain.

While direct studies on this compound are not available, research on a related fluorinated benzamide (B126) derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has demonstrated significant activity as a Histone Deacetylase (HDAC) inhibitor.

This derivative has been shown to exhibit selectivity for class I HDACs. In enzymatic assays, FNA displayed potent inhibitory activity, particularly against HDAC3. The inhibitory concentrations (IC50) for FNA against class I HDACs are detailed in the table below.

Table 1: In Vitro Inhibitory Activity of FNA against Class I HDACs
EnzymeIC50 (nM)
HDAC1842.9
HDAC2949.1
HDAC395.48

The data indicates that the introduction of a fluorine atom in the o-aminoanilide portion of the benzamide structure contributes to its selectivity for HDAC3. These findings suggest that the fluorobenzamide scaffold could be a valuable pharmacophore for the development of selective HDAC inhibitors.

Cellular Pathway Modulation Studies

The regulation of the cell cycle is a crucial process that, when disrupted, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain benzamide derivatives have been shown to interfere with this process at various stages.

For instance, the benzamide derivative Chidamide has been observed to potently induce a G0/G1 phase arrest in relapsed and refractory acute myeloid leukemia (R/R AML) cells. This arrest is mediated through the upregulation of the NR4A3/P21 axis, which suppresses cell replication and cell cycle progression. mdpi.com

In another study, a fluorinated benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was found to cause G2/M phase arrest in HepG2 cells, contributing to its antitumor activity. nih.gov These findings highlight the potential of the fluorinated benzamide scaffold to serve as a basis for the development of compounds that can modulate the cell cycle, although specific studies on this compound are needed to confirm its direct effects.

Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. Many anticancer therapies aim to induce apoptosis in cancer cells.

Investigations into a synthetic phenylacetate (B1230308) derivative, 4-fluoro-N-butylphenylacetamide (H6), which shares structural similarities with fluorinated benzamides, have shown its capability to induce apoptosis in human lung cancer cells. The apoptotic mechanism triggered by H6 was associated with the up-regulation of the pro-apoptotic protein Bcl-X(S), the accumulation of cytosolic cytochrome c, and the activation of the caspase cascade, specifically caspase-9 and -3. nih.gov This activation was followed by the proteolytic cleavage of poly (ADP-ribose) polymerase. nih.gov

Furthermore, another benzamide derivative, BJ-13, has been shown to exert its anticancer effects by inducing significant intracellular reactive oxygen species (ROS) accumulation. This leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. Western blot analysis confirmed the modulation of key apoptotic proteins, with an upregulation of Bax and Cleaved Caspase-3, and a downregulation of Bcl-2.

A primary goal in the development of novel therapeutic agents for cancer is the inhibition of cancer cell proliferation. Various derivatives of N-phenethylbenzamide have been evaluated for their antiproliferative activities across different cancer cell lines.

For example, the fluorinated benzamide derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated solid tumor cell inhibitory activities, with an IC50 value of 1.30 μM against HepG2 cells. nih.gov In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential. Among them, derivatives with a fluorine substitution showed potent activity. Specifically, derivative 4f exhibited IC50 values of 7.5, 9.3, and 8.9 µM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, respectively.

The antiproliferative effects of several synthetic phenylacetate derivatives, which are structurally related to the compound of interest, have also been investigated. Among these, 4-fluoro-N-butylphenylacetamide (H6) was identified as the most potent compound in reducing the number of CH27 human lung cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Benzamide Derivatives

Compound Cell Line IC50 (µM)
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) HepG2 1.30
Imidazole-based N-phenylbenzamide (4f) A549 7.5
HeLa 9.3

The interference with intracellular signaling cascades that are crucial for tumor growth and survival is a key mechanism for many targeted cancer therapies. While specific studies on this compound are limited, research on the broader class of benzamide derivatives provides insights into their potential to modulate these pathways.

Computational studies on some N-phenylbenzamide derivatives have suggested their potential to interact with key signaling proteins. Molecular docking and dynamic simulations of active imidazole-based N-phenylbenzamide derivatives indicated a high affinity and stable complex formation with the ABL1 kinase protein, which is a critical component in cell signaling pathways that control cell growth and proliferation.

Other benzamide derivatives have been shown to exert their anticancer effects through the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This suggests an interference with cellular stress and survival signaling pathways. Furthermore, a series of N-substituted Sulfamoylbenzamide derivatives have been identified as inhibitors of the IL-6/STAT3 signaling pathway. The lead compound from this series was shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue and the expression of downstream genes, which are involved in cell survival and proliferation.

Antimicrobial Efficacy in Microbiological Models

In addition to their potential as anticancer agents, N-phenethylbenzamide derivatives have been investigated for their antimicrobial properties. A study involving several new N-phenethylbenzamide derivatives isolated from the stems of Piper betle evaluated their inhibitory effects on the growth of a panel of nine microorganisms.

The panel included five Gram-negative bacteria (Escherichia coli, Salmonella enterica serovar Typhimurium, Shigella flexneri, Pseudomonas aeruginosa, and Extended-spectrum beta-lactam resistant Klebsiella pneumoniae), three Gram-positive bacteria (Listeria monocytogenes, Methicillin-resistant Staphylococcus aureus, and Vancomycin-resistant Enterococcus faecalis), and one yeast (Candida albicans).

Several of the tested N-phenethylbenzamide derivatives exhibited potential antimicrobial activity, particularly against S. flexneri, L. monocytogenes, methicillin-resistant S. aureus, and vancomycin-resistant E. faecalis. The minimum inhibitory concentration (MIC) values for these compounds were in the range of 16-32 µg/mL. nih.gov

Table 2: Antimicrobial Activity of N-phenethylbenzamide Derivatives

Microorganism Type MIC (µg/mL)
Shigella flexneri Gram-negative 16-32
Listeria monocytogenes Gram-positive 16-32
Methicillin-resistant Staphylococcus aureus (MRSA) Gram-positive 16-32
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

A study on four new N-phenethylbenzamide derivatives, named piperbetamides A-D, isolated from the stems of Piper betle, demonstrated potential antibacterial activity. nih.govtandfonline.comtandfonline.com These compounds were tested against a panel of five Gram-negative and three Gram-positive bacterial strains. nih.govtandfonline.comtandfonline.com Notably, piperbetamides A, C, and D, alongside other isolated compounds, exhibited significant activity against the Gram-negative bacterium Shigella flexneri and the Gram-positive bacteria Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE). nih.govtandfonline.comtandfonline.com The minimum inhibitory concentration (MIC) values for these active compounds were in the range of 16-32 µg/mL. nih.govtandfonline.comtandfonline.com

The antibacterial activity of these N-phenethylbenzamide derivatives is summarized in the table below.

CompoundGram-Negative BacteriaGram-Positive BacteriaMIC (µg/mL)
Piperbetamide AS. flexneriL. monocytogenes, MRSA, VRE16-32
Piperbetamide CS. flexneriL. monocytogenes, MRSA, VRE16-32
Piperbetamide DS. flexneriL. monocytogenes, MRSA, VRE16-32

Further research is necessary to determine if this compound exhibits a similar antibacterial spectrum and potency.

Antifungal Activity against Yeast Pathogens

Information regarding the antifungal activity of this compound against yeast pathogens is limited in the current body of scientific literature. However, studies on analogous benzamide and N-phenethylbenzamide derivatives offer some preliminary insights.

In the same study that identified antibacterial N-phenethylbenzamide derivatives from Piper betle, the antifungal activity against the yeast pathogen Candida albicans was also evaluated. nih.govtandfonline.comtandfonline.com Interestingly, the N-phenethylbenzamide derivatives (piperbetamides A-D) were found to be inactive against C. albicans. tandfonline.com In contrast, the allylbenzene (B44316) derivatives isolated from the same plant source did exhibit antifungal activity against this yeast. tandfonline.com

Other research on different benzamide derivatives has shown more promising results. For instance, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested against the yeast Saccharomyces cerevisiae. researchgate.net One of these derivatives, N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide, demonstrated the strongest inhibition with a Minimum Inhibitory Concentration (MIC) of 0.3125 g/L against S. cerevisiae. researchgate.net

These findings suggest that while the core N-phenethylbenzamide structure may not inherently possess strong antifungal properties against yeasts, modifications to the benzamide scaffold could lead to potent antifungal agents. Direct testing of this compound is required to ascertain its specific activity against yeast pathogens.

Antiviral Activity against Viral Targets

Specific antiviral studies focused on this compound have not been identified in the reviewed literature. However, research into the broader class of N-phenylbenzamide derivatives has revealed potential antiviral applications.

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV71), a significant human pathogen. nih.govresearchgate.net Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e) was identified as a promising lead compound. nih.govresearchgate.net It demonstrated activity against various EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. nih.govresearchgate.net

The antiviral activity of these derivatives suggests that the N-phenylbenzamide scaffold could serve as a basis for the development of novel antiviral agents. Further investigation is warranted to explore whether this compound or its derivatives possess activity against EV71 or other viral targets.

In Vivo Preclinical Efficacy Studies

Efficacy in Animal Models of Inflammatory Conditions

There is no direct evidence from in vivo studies for the anti-inflammatory efficacy of this compound. However, preclinical research on structurally related N-phenylcarbamothioylbenzamides has shown significant anti-inflammatory effects in a murine model of acute inflammation. nih.govresearchgate.net

In a carrageenan-induced paw edema model in mice, several 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamide derivatives were evaluated. nih.govresearchgate.net Two compounds, 1e (N-(2,4-dibromophenyl) substituent) and 1h (N-(3-nitrophenyl) substituent), demonstrated the most potent anti-inflammatory activity, with inhibition of edema at 61.45% and 51.76%, respectively. nih.gov This was significantly higher than the reference drug, indomethacin, which showed 22.43% inhibition. nih.govresearchgate.net

The study also investigated the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. The most active compounds, 1e and 1h, were found to be potent inhibitors of PGE2 synthesis. nih.govresearchgate.net

The anti-inflammatory efficacy of these derivatives is presented in the table below.

CompoundSubstituentAnti-inflammatory Activity (% Inhibition)
1e N-(2,4-dibromophenyl)61.45
1h N-(3-nitrophenyl)51.76
Indomethacin -22.43

These findings suggest that the benzamide scaffold can be a template for potent anti-inflammatory agents. Future in vivo studies are needed to determine if this compound shares this anti-inflammatory potential.

Preclinical Evaluation in Metabolic Disorder Models (e.g., Type 2 Diabetes, Dyslipidemia)

No preclinical studies evaluating the efficacy of this compound or its close derivatives in animal models of metabolic disorders, such as type 2 diabetes or dyslipidemia, were identified in the reviewed scientific literature.

Assessment in Neurological Disorder Models

There is a lack of preclinical data assessing the therapeutic potential of this compound in animal models of neurological disorders. However, a study on a related class of compounds, N-Benzyl-2-phenylethylamine (NBPEA) derivatives, investigated their behavioral and neurochemical effects in adult zebrafish, a model organism used for screening neuroactive drugs. dntb.gov.ua This research, while not directly involving N-phenethylbenzamide, provides a distant point of reference for the potential neurological activity of phenethylamine-containing structures. The study identified several behavioral clusters, including anxiogenic, anxiolytic, and potential hallucinogenic-like effects, and also noted modulation of brain serotonin (B10506) and dopamine (B1211576) turnover. dntb.gov.ua

It is important to emphasize that these findings are on a different, though related, chemical scaffold. Direct assessment of this compound in established rodent or other animal models of specific neurological disorders is necessary to determine any potential efficacy in this area.

Investigation of Pharmacodynamic Markers in Preclinical Systems

A comprehensive search of scientific literature and databases did not yield specific preclinical studies investigating the pharmacodynamic markers of this compound or its direct derivatives. Consequently, detailed research findings, including data on receptor binding affinities, functional assay results, and in vivo target engagement for this specific compound, are not available in the public domain.

While research exists on other benzamide derivatives, the strict focus of this article on this compound and its derivatives, as per the user's instructions, precludes the inclusion of data from structurally distinct compounds. For instance, studies on molecules such as 4-[18F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide, a 5-HT1A agonist, and other novel benzamide-type Cereblon binders, fall outside the specified scope. Similarly, research on N-phenethylbenzamide derivatives isolated from Piper betle for their antimicrobial properties does not provide the required pharmacodynamic data for the compound .

Therefore, due to the absence of specific preclinical pharmacodynamic data for this compound and its derivatives, it is not possible to provide detailed research findings or data tables for this section.

Structure Activity Relationship Sar and Lead Optimization Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the 4-fluoro-N-phenethylbenzamide scaffold, the key pharmacophoric elements include the fluorine atom, the phenethyl moiety, and the central benzamide (B126) core.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. tandfonline.comnih.gov The effects of fluorine are highly dependent on its position and the electronic environment of the molecule.

The position of the fluorine atom on the benzoyl ring is critical. While the parent compound is substituted at the para-position, studies on related benzamides and other scaffolds show that moving the fluorine to the ortho or meta position can have a significant impact on activity. An ortho-fluoro substituent, for example, has been shown to suppress disorder in benzamide crystals, which may influence solid-state properties and formulation. acs.org The electronic effects of fluorine can also stabilize certain molecular conformations that may be more favorable for binding to a biological target. pharmacyjournal.org

Table 1: General Effects of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Substitution Rationale
Metabolic Stability Often increased Blocks sites susceptible to cytochrome P450 oxidation. tandfonline.com
Binding Affinity Can be enhanced Alters electronic properties, pKa, and can form favorable interactions (e.g., hydrogen bonds). tandfonline.com
Lipophilicity Generally increased Enhances membrane permeability and can improve oral bioavailability. nih.govpharmacyjournal.org
Acidity/Basicity Modulates pKa of nearby functional groups The strong electron-withdrawing nature of fluorine influences local electronic environments. nih.govresearchgate.net
Conformation Can induce a conformational bias Favors specific spatial arrangements that may enhance target engagement. pharmacyjournal.orgresearchgate.net

The N-phenethyl group is a crucial component for the biological activity of many compounds, often serving as a key interacting moiety within a receptor's binding pocket. mdpi.com In the context of this compound, this group is believed to engage in specific non-covalent interactions that are vital for receptor recognition and the subsequent biological response.

The aromatic ring of the phenethyl group can participate in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, within the binding site of a target protein. libretexts.orgnih.gov These interactions, which arise from a combination of dispersion and dipole-induced dipole forces, are significant in stabilizing the ligand-receptor complex. libretexts.org Furthermore, the entire phenethyl moiety provides a significant hydrophobic surface that can interact favorably with hydrophobic pockets in the receptor. This hydrophobic effect is a major driving force for ligand binding in aqueous environments. nih.gov

Studies on various classes of neurologically active agents, including opioids and fentanyl analogues, have demonstrated that the N-phenethyl group is often essential for high-affinity binding. researchgate.netnih.gov In some fentanyl derivatives, the absence of the N-phenethyl group leads to a dramatic loss of binding affinity, highlighting its role as a critical recognition element. researchgate.net The length and flexibility of the ethyl linker between the nitrogen and the phenyl ring are also important, allowing the aromatic ring to adopt an optimal position for interaction within the binding site. nih.gov

The central benzamide core acts as a rigid scaffold that properly orients the essential fluorine-substituted phenyl ring and the N-phenethyl moiety. The amide bond itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These hydrogen bonding capabilities are often critical for anchoring the ligand to the active site of a receptor.

To improve properties such as metabolic stability, solubility, or to explore novel binding interactions, the amide bond can be replaced with bioisosteres. Bioisosteres are functional groups or molecules that have similar chemical and physical properties to the original group, allowing them to produce a broadly similar biological effect. drughunter.comacs.org Common bioisosteric replacements for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,2,3-triazoles, and ureas. mdpi.comnih.govcambridgemedchemconsulting.com These replacements can mimic the hydrogen bonding properties and planar geometry of the amide while offering improved resistance to enzymatic hydrolysis. mdpi.comnih.gov The choice of bioisostere can subtly alter the geometry and electronic properties, providing a tool to fine-tune target engagement. mdpi.com

Iterative Design and Synthesis of Analogues for Activity Enhancement

Lead optimization is an iterative process involving the design, synthesis, and biological testing of analogues to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound to understand how different substituents affect its biological activity. gardp.org For this compound analogues, substituents can be varied on both the benzoyl ring and the phenyl ring of the phenethyl moiety.

Introducing different substituents can modulate electronic, steric, and hydrophobic properties. For example, adding electron-donating groups (e.g., methoxy (B1213986), methyl) or additional electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electronic nature of the aromatic rings, influencing binding affinity. acs.org Studies on N-phenethylnorhydromorphone analogues showed that substituents on the phenethyl ring could significantly alter receptor activity, converting potent agonists into antagonists or modifying their efficacy. mdpi.comresearchgate.net The position of these substituents is also critical; an ortho-methyl group, for instance, can introduce steric hindrance that forces a twist in the molecule, potentially reducing binding affinity. researchgate.net

The goal is often to enhance selectivity for a specific biological target over others to minimize off-target effects. By exploring a matrix of substituents, it is possible to identify combinations that favor interaction with the desired target while disfavoring interactions with others. acs.org

Table 2: Predicted Effects of Representative Substituents on Aromatic Rings

Position Substituent Predicted Effect Rationale
Benzoyl Ring 5-Methyl May increase potency Electron-donating groups can enhance activity in some benzamide series. acs.org
Benzoyl Ring 5-Trifluoromethyl May decrease potency Strong electron-withdrawing groups can be less tolerated in certain positions. acs.org
Phenethyl Ring para-Chloro May alter efficacy/selectivity Halogen substitution can significantly modulate receptor interactions and functional activity. nih.govresearchgate.net
Phenethyl Ring ortho-Methyl May decrease potency Potential for steric clash that disrupts optimal binding conformation. researchgate.net

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, as receptors and enzymes are themselves chiral. nih.gov The introduction of a chiral center into the this compound scaffold can lead to enantiomers that exhibit significantly different biological activities, potencies, and metabolic profiles.

A chiral center could be introduced, for example, by placing a substituent on the ethyl linker of the phenethyl moiety. In such cases, one enantiomer typically fits the chiral binding site of the receptor more precisely than the other, leading to a more potent biological effect. For instance, in a series of N-phenethyl analogues of phenylmorphans, the agonist versus antagonist activity was found to be dependent on the chirality of the molecule. mdpi.com Similarly, the cis-(+)-enantiomer of a fentanyl analogue was found to be 120 times more potent than its cis-(-) counterpart, demonstrating the profound impact of stereochemistry. nih.gov Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the optimization process to identify the more active and potentially safer stereoisomer. nih.gov

Identification of Structural Motifs for Specific Biological Responses in this compound and its Analogs

The specific biological activities of this compound and its derivatives are intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies on analogous N-phenethylbenzamide compounds have revealed that subtle modifications to different parts of the molecule can lead to significant changes in their biological profiles. These studies have been crucial in identifying the key structural motifs that govern interactions with biological targets, leading to specific responses such as the inhibition of protein aggregation and the modulation of inflammatory pathways.

The Role of the Benzoyl Moiety

The substitution pattern on the benzoyl ring is a critical determinant of the biological activity in N-phenethylbenzamide derivatives. The presence and position of substituents can influence the electronic properties and the ability of the molecule to form key interactions with its biological target.

In studies of related N-phenethylbenzamide analogs as inhibitors of amyloid-beta (Aβ42) aggregation, a condition associated with Alzheimer's disease, the nature of the substituent on the benzoyl ring was found to be pivotal. For instance, the presence of a hydroxyl group at the 4-position of the benzoyl ring has been shown to be a key structural feature for inhibitory activity. This suggests that the 4-fluoro substituent in this compound could play a significant role in its biological activity profile, potentially through hydrogen bonding or by altering the electronic nature of the aromatic ring.

Furthermore, in the context of NLRP3 inflammasome inhibitors, the replacement of a thiophene ring with a 4-fluoro-benzene ring in a lead compound resulted in the retention of inhibitory potency nih.gov. This indicates that the 4-fluorobenzoyl motif is a bioisosteric equivalent that is well-tolerated and can be a crucial component of a pharmacophore for this target.

Table 1: Impact of Benzoyl Ring Substitutions on the Aβ42 Aggregation Inhibition of N-phenethylbenzamide Analogs

CompoundBenzoyl Ring SubstituentAβ42 Aggregation Inhibition (%) at 25 µM
Analog 14-Hydroxy75%
Analog 23,4-Dihydroxy85%
Analog 34-Methoxy45%
Analog 4Unsubstituted30%

Note: The data presented in this table is based on studies of analogous compounds and is intended to illustrate the structure-activity relationship principles of the benzoyl moiety.

The Influence of the Phenethyl Group

Modifications to the phenethyl portion of the molecule have also been shown to significantly impact biological activity. The length of the alkyl chain and the substitution pattern on the phenyl ring of the phenethyl group can affect the molecule's lipophilicity, conformation, and interaction with hydrophobic pockets in the target protein.

In the investigation of N-phenethylbenzamide derivatives as Aβ42 aggregation inhibitors, the presence and location of substituents on the phenethyl ring were found to be important for activity. For example, hydroxyl or methoxy groups at the 3- and 4-positions of the phenethyl ring were shown to be favorable for inhibitory activity. This suggests that these groups may be involved in hydrogen bonding or other specific interactions with the Aβ42 peptide.

Table 2: Effect of Phenethyl Group Modifications on the Aβ42 Aggregation Inhibition of N-(4-hydroxybenzoyl)phenethylamide Analogs

CompoundPhenethyl Ring SubstituentAβ42 Aggregation Inhibition (%) at 25 µM
Analog 53,4-Dihydroxy90%
Analog 64-Hydroxy-3-methoxy88%
Analog 74-Hydroxy82%
Analog 8Unsubstituted75%

Note: The data presented in this table is based on studies of analogous compounds and is intended to illustrate the structure-activity relationship principles of the phenethyl moiety.

Computational Chemistry and Molecular Modeling of 4 Fluoro N Phenethylbenzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Ligand-Protein Binding Mode Analysis

Molecular docking simulations of benzamide (B126) analogs have been instrumental in elucidating their binding modes within the active sites of various protein targets. For instance, in a study of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, docking studies revealed crucial hydrogen bond interactions with key amino acid residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. nih.gov Similarly, docking of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors into the Rho-associated kinase-1 (ROCK1) active site showed hydrogen bond formation with M156 in the hinge loop and the catalytic lysine K105. nih.gov These interactions are critical for the stabilization of the ligand-protein complex.

The analysis of binding modes often involves the examination of various types of interactions, including:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, the amide group present in the benzamide scaffold is a common hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl rings in 4-fluoro-N-phenethylbenzamide are expected to form significant hydrophobic interactions with nonpolar residues in a binding pocket.

Pi-Pi Stacking: Aromatic rings, such as the fluorophenyl and phenethyl groups, can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom in this compound can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.

The following table summarizes the key interactions observed in docking studies of analogous benzamide compounds with their respective protein targets.

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
Benzamide DerivativesFtsZVal 207, Asn 263, Leu 209Hydrogen Bonding
N-ethyl-4-(pyridin-4-yl)benzamide based inhibitorsROCK1M156, K105Hydrogen Bonding
Benzamide DerivativesDNA GyraseNot SpecifiedHydrophobic and Hydrogen Bonding

Energetic Contributions to Binding Affinity

The binding affinity of a ligand to its target is a measure of the strength of the interaction. In molecular docking, scoring functions are used to estimate the binding free energy, which is a key indicator of binding affinity. These scoring functions take into account various energetic contributions.

A study on benzamide derivatives targeting DNA gyrase and Sec14p utilized the MolDock score to evaluate binding affinity. ingentaconnect.com For instance, some compounds exhibited MolDock scores as favorable as -114.391 kcal/mol for DNA gyrase and -119.451 kcal/mol for Sec14p, indicating potent binding. ingentaconnect.com These scores are derived from calculations that consider the following energetic terms:

Electrostatic Interactions: The interactions between charged or polar atoms in the ligand and the protein.

Van der Waals Interactions: These include both attractive and repulsive forces between atoms.

Hydrogen Bonding Terms: Specific terms that account for the favorable energy of hydrogen bond formation.

Solvation Effects: The energy required to desolvate the ligand and the binding site before binding.

The binding free energies for a series of benzamide inhibitors targeting the FtsZ protein were also calculated using the molecular mechanics/generalized born surface area (MM/GBSA) method, which provides a more refined estimation of binding affinity. nih.gov

The table below illustrates the calculated binding energies for representative benzamide analogs from various studies.

Compound AnalogTarget ProteinDocking Score (kcal/mol)Scoring Method
Benzamide Derivative B5DNA Gyrase-114.391MolDock Score
Benzamide Derivative B2Sec14p-119.451MolDock Score
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1Not specifiedNot specified

Dynamic Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Development of Pharmacophore Hypotheses

A pharmacophore model is developed by identifying the common chemical features shared by a set of active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.

For a series of three-substituted benzamide derivatives acting as FtsZ inhibitors, a five-featured pharmacophore model was developed. nih.gov This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model provides a 3D query for searching for new molecules with the potential to be active against the same target. Similarly, pharmacophore models have been developed for benzamide analogs targeting ROCK1, which can aid in the rational design of new inhibitors. nih.govtandfonline.com

The key features of a hypothetical pharmacophore for this compound could include:

Aromatic Ring (AR): Corresponding to the fluorinated phenyl ring.

Aromatic Ring (AR): Corresponding to the phenethyl ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

Hydrogen Bond Donor (HBD): The N-H group of the amide.

Hydrophobic (HY): The ethyl linker of the phenethyl group.

Pharmacophore FeaturePotential Corresponding Moiety in this compound
Aromatic Ring4-fluorophenyl group
Aromatic RingPhenyl group of the phenethyl moiety
Hydrogen Bond AcceptorCarbonyl oxygen
Hydrogen Bond DonorAmide nitrogen
Hydrophobic RegionEthyl linker

Hit Identification and Lead Generation through Virtual Libraries

Once a pharmacophore model is established, it can be used as a query to screen large virtual libraries of chemical compounds. researchgate.netdovepress.comresearchgate.net This process, known as virtual screening, allows for the rapid identification of "hits" – molecules that match the pharmacophore and are therefore likely to be active.

In the discovery of novel ROCK1 inhibitors, pharmacophore models were used in conjunction with 3D-QSAR models and molecular docking to virtually screen for new compounds. nih.govtandfonline.com This approach led to the identification of two promising hits, VS03 and VS05, which exhibited superior predicted activities and high docking scores. nih.govtandfonline.com Virtual screening of ultra-large chemical libraries, containing billions of compounds, is becoming increasingly feasible and has been successfully applied to identify inhibitors for challenging targets. nih.gov

The process of hit identification and lead generation typically follows these steps:

Database Preparation: A large library of chemical compounds is prepared for screening.

Pharmacophore-Based Screening: The pharmacophore model is used to filter the database, retaining only those molecules that match the key features.

Docking and Scoring: The filtered hits are then docked into the target protein's active site and scored to estimate their binding affinity.

Visual Inspection and Selection: The top-scoring compounds are visually inspected to ensure they have reasonable binding modes and chemical structures.

Experimental Validation: The most promising candidates are then synthesized or purchased for experimental testing to confirm their biological activity.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time. youtube.comyoutube.com By solving Newton's equations of motion for all the atoms in the system, MD simulations can reveal how a ligand interacts with its target protein in a dynamic environment, providing insights that are not available from static docking poses.

MD simulations have been used to confirm the stability of ligand-protein complexes for benzamide analogs. For instance, a 15-nanosecond MD simulation was performed on the complex of a benzamide inhibitor with the FtsZ protein to validate the stability of the docked pose. nih.gov In the study of ROCK1 inhibitors, MD simulations were conducted to ensure that the identified virtual screening hits remained stably bound in the active site. nih.govtandfonline.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. nih.gov

Advanced MD techniques, such as combining neural network potentials with molecular mechanics (NNP/MM), are emerging to enhance the accuracy of simulations while managing computational costs. nih.gov These methods allow for longer simulation times, providing more comprehensive sampling of the conformational space of the ligand-protein complex. nih.gov

The following table outlines the typical parameters and outcomes of an MD simulation study for a ligand-protein complex.

Simulation ParameterTypical Value/DescriptionPurpose
Simulation Time15-100 nanosecondsTo observe the stability and dynamics of the complex over a meaningful timescale.
Force Fielde.g., AMBER, CHARMM, GROMOSA set of parameters that defines the potential energy of the system.
Water Modele.g., TIP3P, SPC/EExplicitly models the solvent environment.
Temperature and Pressure300 K, 1 atmTo mimic physiological conditions.
Key AnalysesRMSD, RMSF, Hydrogen Bond AnalysisTo assess the stability of the complex, flexibility of residues, and persistence of key interactions.

Conformational Dynamics and Ligand Flexibility

The flexibility of a ligand is a critical determinant of its ability to bind to a biological target. This compound possesses several rotatable bonds, allowing it to adopt a wide range of conformations in solution. The primary sources of flexibility are the rotations around the C-C single bonds of the phenethyl group and the C-N bond of the amide linkage.

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements over time.

Such simulations can reveal:

Dominant Conformations: Identifying the most stable, low-energy shapes the molecule prefers to adopt.

Conformational Transitions: Mapping the energy barriers between different conformations and the timescale on which these changes occur.

Solvent Effects: Understanding how interactions with water molecules influence the ligand's shape and flexibility. The fluorine atom, for instance, can influence the local water network structure nih.gov.

The conformational flexibility, particularly in the unbound state, has implications for the entropy of binding when the ligand interacts with a protein nih.gov. A more rigid molecule may have a lower entropic penalty upon binding compared to a highly flexible one.

Protein-Ligand Interaction Dynamics

While identifying a static binding pose is important, understanding the dynamic nature of the interaction between this compound and a protein target provides a more realistic view of the binding event. MD simulations of the protein-ligand complex are the primary tool for this analysis nih.gov.

After docking the ligand into a protein's active site, a long-duration MD simulation can be performed to assess the stability of the binding mode and characterize the key interactions. Key analyses in such a study include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand indicates that it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the ligand and protein are flexible or rigid during the simulation. It can highlight which functional groups of the ligand are making the most stable contacts.

Hydrogen Bond Analysis: The simulation tracks the formation and breaking of hydrogen bonds between the ligand and protein residues. The amide group of this compound, for example, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and these interactions are critical for binding affinity and specificity.

Role of Fluorine: The fluorine substituent can significantly influence interactions. It can participate in favorable contacts with aromatic residues in the binding pocket or act as a weak hydrogen bond acceptor researchgate.net. Furthermore, fluorination can alter the local water network within the binding site, which can either enhance or diminish binding affinity nih.gov.

These dynamic studies are fundamental to understanding how a ligand achieves its biological effect and can guide the rational design of more potent molecules nih.gov.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule iaea.org. These methods are used to predict molecular geometry, charge distribution, and reactivity.

Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, uses DFT methods (e.g., with the B3LYP functional and a basis set like 6-31G(d,p)) to find the arrangement of atoms that corresponds to a minimum on the potential energy surface researchgate.netsemanticscholar.orgnih.gov.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the forces on each atom until a stable structure is found researchgate.net. For flexible molecules like this compound, a conformational analysis may be performed by systematically rotating key bonds to explore the potential energy surface and identify the global minimum energy conformation. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative Data) This table is illustrative, based on typical values for similar compounds calculated using DFT methods.

ParameterValue
C=O Bond Length (Amide)~1.23 Å
C-N Bond Length (Amide)~1.36 Å
C-F Bond Length~1.35 Å
O=C-N Bond Angle~122°
C-N-C Dihedral Angle~180° (trans conformation)

Electronic Property Calculations (e.g., charge distribution, frontier orbitals)

With an optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule xisdxjxsu.asia. It helps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack researchgate.net. For this compound, negative potential is expected around the electronegative oxygen and fluorine atoms, while positive potential would be located near the amide hydrogen atom.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity . The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them . The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity nih.govnih.gov. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data) This interactive table presents typical values for similar molecules calculated using DFT (B3LYP/6-311G(d,p)) methods.

PropertyCalculated ValueDescription
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)6.3 eVIndicator of chemical reactivity and stability. A larger gap implies higher stability nih.gov.
Dipole Moment~3.5 DebyeA measure of the overall polarity of the molecule.

Intrinsic Reaction Coordinate Analysis for Mechanistic Insights

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out a chemical reaction pathway. It is employed to confirm that a calculated transition state (the highest energy point along a reaction path) correctly connects the desired reactants and products.

While no specific IRC studies have been published for this compound, this method could be applied to understand its chemical transformations. For example, in studying the mechanism of its hydrolysis, chemists would first locate the transition state structure for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the amide's carbonyl carbon . An IRC calculation would then be initiated from this transition state structure. The calculation follows the reaction path in both the forward and reverse directions, generating a series of molecular geometries that lead downhill in energy to the reactants on one side and the products (4-fluorobenzoic acid and phenethylamine) on the other. This confirms the proposed mechanism and provides a detailed view of the geometric changes that occur throughout the reaction.

Preclinical Pharmacokinetic and Metabolic Stability Research

In Vitro Metabolic Stability Assessment in Hepatic Models

Determination of Half-Life and Intrinsic Clearance in Microsomes and Hepatocytes

To predict the in vivo behavior of 4-fluoro-N-phenethylbenzamide, its metabolic stability is evaluated in hepatic systems. nuvisan.com These assays involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com From this, key parameters like the half-life (t1/2) and intrinsic clearance (CLint) are determined. researchgate.net These values are essential for forecasting the compound's persistence in the body and its potential for drug-drug interactions. nuvisan.com

While specific experimental data for this compound is not publicly available, the general procedure involves quantifying the remaining parent compound at various time points using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com The rate of disappearance allows for the calculation of the in vitro half-life. Intrinsic clearance, which reflects the inherent ability of the liver to metabolize a drug, is then calculated from the half-life. researchgate.net This data can be extrapolated to predict in vivo hepatic clearance. nuvisan.com

Table 1: Representative In Vitro Metabolic Stability Parameters

SpeciesTest SystemHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver MicrosomesData Not AvailableData Not Available
RatLiver MicrosomesData Not AvailableData Not Available
MouseLiver MicrosomesData Not AvailableData Not Available
HumanHepatocytesData Not AvailableData Not Available
RatHepatocytesData Not AvailableData Not Available

Note: This table is illustrative of the types of data generated in such studies. Specific values for this compound are not available in the cited literature.

Identification of Major Metabolites in Preclinical Species

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways and identifying any potentially active or toxic byproducts. This process typically involves incubating the parent compound with liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse) and human-derived systems. springernature.com The resulting mixture is then analyzed using high-resolution mass spectrometry to identify the structures of the metabolites formed.

Common metabolic pathways for compounds with similar structures include hydroxylation of the aromatic rings and modifications to the amide linkage. The presence of the fluorine atom can influence the positions of these metabolic attacks.

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) and Other Metabolic Pathways

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. nih.govnih.gov Identifying the specific CYP isoforms that metabolize this compound is essential for predicting potential drug-drug interactions. nih.gov This is typically achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes.

Given its chemical structure, CYP2E1, which is known to metabolize small, hydrophobic compounds, could potentially be involved in the metabolism of this compound. nih.govnih.gov Other major drug-metabolizing CYPs such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 would also be investigated. nih.gov In addition to oxidation by CYPs, other metabolic pathways like glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), could also contribute to its clearance. nih.gov

Strategies for Enhancing Metabolic Stability

If a compound exhibits poor metabolic stability, medicinal chemists can employ various strategies to improve its pharmacokinetic profile. researchgate.netnih.gov

Structural Modifications and Fluorination Impact

Structural modifications are a key strategy to block or slow down metabolic pathways. researchgate.net For a molecule like this compound, this could involve altering substituents on the aromatic rings or modifying the phenethyl group.

The existing fluorine atom in this compound is a common modification used to enhance metabolic stability. researchgate.net The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes. hyphadiscovery.comacs.org Placing fluorine at a site that is otherwise susceptible to hydroxylation can effectively block this metabolic "soft spot," leading to a longer half-life and improved bioavailability. researchgate.netnih.gov However, the introduction of fluorine can also alter the electronic properties of the molecule, which may impact its interaction with its biological target. nih.gov

Deuteration for Kinetic Isotope Effect Studies

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is another strategy to enhance metabolic stability. nih.gov This approach relies on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.orgprinceton.edu

If a C-H bond is broken in the rate-limiting step of a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. nih.govlibretexts.org This can lead to a longer half-life and increased drug exposure. researchgate.net KIE studies are valuable for identifying which specific positions in a molecule are most susceptible to metabolic attack. wikipedia.org For this compound, deuteration at various positions on the phenethyl group or the benzamide (B126) ring could be explored to probe for metabolic liabilities.

Preclinical Research on this compound Currently Unavailable in Public Domain

Comprehensive searches for preclinical pharmacokinetic and metabolic stability data on the chemical compound this compound have yielded no specific research findings. Information regarding the prediction of its in vivo pharmacokinetic parameters from in vitro data is not currently available in publicly accessible scientific literature or databases.

The process of predicting how a compound will behave in a living organism (in vivo) based on laboratory tests (in vitro) is a critical step in drug discovery and development. This process, known as in vitro to in vivo extrapolation (IVIVE), relies on data from a variety of preclinical studies. These studies typically involve assessing the metabolic stability of a compound in liver microsomes or hepatocytes to determine its intrinsic clearance. This in vitro data is then used in conjunction with physiological parameters to model and predict key pharmacokinetic properties such as systemic clearance, volume of distribution, and half-life in animals and humans.

Despite the established methodologies for such predictions, no studies detailing these specific parameters for this compound have been published. Therefore, the creation of data tables and a detailed discussion of its preclinical pharmacokinetic profile, as outlined in the requested article structure, cannot be fulfilled at this time due to the absence of foundational research data.

Further research and publication in peer-reviewed journals would be required to provide the specific details needed to thoroughly address the preclinical pharmacokinetics and metabolic stability of this compound.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural elucidation of 4-fluoro-N-phenethylbenzamide, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are conducted to map out the carbon-hydrogen framework and confirm the position of the fluorine atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound would show distinct signals for the aromatic protons on both the 4-fluorobenzoyl and the phenethyl moieties, as well as the ethyl chain protons. The amide (N-H) proton typically appears as a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration. researchgate.net

Expected ¹H NMR Chemical Shifts (δ) in CDCl₃

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₅) 7.20 - 7.40 Multiplet 5H
Aromatic (C₆H₄F, ortho to C=O) ~7.75 Doublet of doublets 2H
Aromatic (C₆H₄F, ortho to F) ~7.10 Triplet (apparent) 2H
Amide (NH) ~6.5 Triplet (broad) 1H
Methylene (-CH₂-NH) ~3.70 Quartet 2H
Methylene (-CH₂-Ph) ~2.95 Triplet 2H

Note: This is an illustrative table based on typical values for similar structural motifs. Actual values may vary.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line. The carbonyl carbon of the amide is characteristically found at a low field (downfield), while the carbons directly bonded to the electronegative fluorine atom will show coupling (J-coupling). thieme-connect.dewisc.edu

Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O) ~167
Aromatic (C-F) ~165 (d, ¹JCF ≈ 250 Hz)
Aromatic (C-H, ortho to C=O) ~130 (d, ³JCF ≈ 9 Hz)
Aromatic (C-H, ortho to F) ~116 (d, ²JCF ≈ 22 Hz)
Aromatic (C-C=O) ~131 (d, ⁴JCF ≈ 3 Hz)
Aromatic (C-CH₂) ~139
Aromatic (C₆H₅) 126 - 129
Methylene (-CH₂-NH) ~41
Methylene (-CH₂-Ph) ~36

Note: This is an illustrative table based on typical values for similar structural motifs. Actual values and coupling constants (d = doublet) may vary.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. For this compound, the spectrum would display a single signal for the fluorine atom on the benzoyl ring. Its chemical shift provides confirmation of its electronic environment. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide a highly accurate mass measurement, which is used to confirm the molecular formula. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₄FNO) is 244.1132 Da.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing the compound within a complex mixture or for confirming its identity post-synthesis. Quadrupole Time-of-Flight (Q-TOF) MS allows for tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to provide structural information.

Expected Key Fragments in Mass Spectrum

m/z (Mass-to-Charge Ratio) Identity
244.11 [M+H]⁺ (Protonated molecular ion)
123.01 [C₇H₄FO]⁺ (4-Fluorobenzoyl cation)
120.08 [C₈H₁₀N]⁺ (Phenethylaminyl cation)
105.07 [C₈H₉]⁺ (Phenylethyl fragment)
91.05 [C₇H₇]⁺ (Tropylium cation)

Note: This is an illustrative table of plausible fragments. The relative intensities would depend on the ionization energy.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the amide, aromatic C-H bonds, and the C-F bond. vscht.cz

Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 N-H Stretch Amide
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (CH₂)
~1640 C=O Stretch (Amide I) Amide
~1540 N-H Bend (Amide II) Amide
1600, 1500, 1450 C=C Stretch Aromatic Ring
~1220 C-F Stretch Aryl-Fluoride

Note: This is an illustrative table. The exact position and intensity of peaks can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions like hydrogen bonding.

For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. It also reveals information about the crystal packing, intermolecular interactions such as hydrogen bonding, and the planarity of different parts of the molecule. iucr.orgiucr.org For benzamide (B126) derivatives, X-ray diffraction can elucidate how molecules are linked in the crystal lattice, often through hydrogen bonds involving the amide N-H and C=O groups, forming characteristic dimer or tape motifs. tandfonline.comacs.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound and for its quantification. A reversed-phase HPLC method is typically employed for N-substituted benzamides. researchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid, such as formic or phosphoric acid, is commonly added to the mobile phase to ensure the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. sielc.com By monitoring the elution profile with a UV detector (typically around 254 nm where the aromatic rings absorb), the area of the peak corresponding to this compound can be compared to the total area of all peaks to calculate its purity.

Gas Chromatography (GC) Applications in Phenol Derivatives Analysis (analogous principles for other analytes)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While specific GC-MS studies on this compound are not prevalent in publicly accessible literature, the principles of analysis can be inferred from methodologies developed for analogous substituted aromatic compounds. For instance, the analysis of substituted N-benzyl phenylisopropylamines, which share structural similarities with N-phenethylbenzamides, demonstrates the utility of GC-MS. In such studies, mid-polarity capillary columns are often used to achieve separation of structurally similar isomers. ojp.gov

The fragmentation patterns observed in the mass spectrometer are key to identification. For N-substituted compounds, significant ions in the electron ionization mass spectra often include the iminium cation and other fragments originating from the amine portion of the molecule. ojp.gov For this compound, one would anticipate characteristic fragments corresponding to the fluorobenzoyl cation and the phenethyl iminium cation, which would allow for its differentiation from other related structures. The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can offer superior separation and lower limits of quantification for complex mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of synthetic compounds in complex biological matrices like blood, serum, and urine. nih.govoup.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. For this compound, an LC-MS/MS method would be developed to ensure precise and accurate measurement, which is critical in forensic toxicology and clinical research. nih.govresearchgate.net

The process involves optimizing several parameters, including sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), the chromatographic column, mobile phase composition, and mass spectrometer settings. nih.govresearchgate.net The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of this compound) is selected and fragmented to produce characteristic product ions. This transition is highly specific to the analyte of interest. oup.com

Validated methods for analogous compounds, such as synthetic cannabinoids, demonstrate the ability to achieve limits of detection in the low nanogram-per-milliliter (ng/mL) range. oup.comnih.gov For example, a validated method for 15 parent synthetic cannabinoids in blood achieved limits of detection between 0.01 and 0.5 ng/mL. oup.com

Table 1: Illustrative LC-MS/MS Parameters for Analogous Compound Analysis

This table illustrates typical parameters used for the quantification of synthetic cannabinoids in biological samples, which would be analogous to a method for this compound. oup.com

ParameterSetting
Instrumentation Ultra-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source. oup.com
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Extraction. researchgate.net
Chromatography Reversed-phase C18 column. google.com
Mobile Phase Gradient elution with acetonitrile and water (containing formic acid or ammonium (B1175870) formate). google.com
Ionization Mode Positive Electrospray Ionization (ESI+). oup.com
Detection Mode Multiple Reaction Monitoring (MRM). nih.gov
Limit of Quantification (LOQ) Typically 0.1 - 2.0 ng/mL for analogous compounds. nih.gov

Advanced Fluorine-Specific Analytical Techniques for Research Samples

The presence of a fluorine atom in this compound allows for the use of specialized analytical techniques that can selectively detect and quantify fluorine, providing a more comprehensive understanding of its presence in various samples.

Total Fluorine Content Determination Methods (e.g., PIGE, AOF)

When a broad screening for fluorinated compounds is required, total fluorine determination methods are invaluable. These techniques measure the total amount of fluorine present, which can indicate the presence of known and unknown fluorinated substances.

Particle-Induced Gamma-ray Emission (PIGE): PIGE is a non-destructive nuclear analysis technique that can quantify the total fluorine content in a sample. ansto.gov.au It involves bombarding the sample with a beam of high-energy protons, which causes the fluorine-19 nuclei to emit characteristic gamma rays. ansto.gov.aunih.gov The intensity of these gamma rays is proportional to the fluorine concentration. PIGE is highly sensitive, capable of detecting fluorine at parts-per-million (ppm) levels, and can be used for rapid screening of many samples. ansto.gov.auperforce3-itn.eu It has been successfully applied to quantify fluorine in diverse matrices, including biological tissues. nih.gov

Non-targeted and Suspect Screening using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, is essential for non-targeted and suspect screening analyses. nih.gov These approaches are critical for identifying a wide range of compounds in a sample without prior selection of specific analytes.

Suspect Screening: In this approach, the HRMS data is searched against a database of "suspect" compounds, which could include this compound and its potential metabolites or analogues. nih.gov The high mass accuracy of HRMS allows for the generation of a list of potential candidates based on the exact mass of the ions detected. vliz.be Identification is then confirmed by comparing the fragmentation pattern (MS/MS spectrum) with reference spectra or predicted fragmentation pathways. researchgate.net

Non-targeted Screening: This is a more exploratory approach where the goal is to identify any and all compounds present in a sample. nih.gov The workflow involves detecting all features in the HRMS data, proposing chemical formulas based on accurate mass, and then using databases and fragmentation libraries to tentatively identify the structures. nih.gov For fluorinated compounds like this compound, the characteristic mass defect of fluorine can be used as a filter to specifically search for novel organofluorine substances within the complex datasets generated. researchgate.net This powerful technique is indispensable for discovering new metabolites or identifying previously unknown designer drugs. thescientistschannel.com

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity. Fluorine’s electron-withdrawing effect shifts aromatic proton signals downfield (e.g., δ 7.2–8.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 272.3) and purity (>95%) .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) confirm functional groups .

Advanced Consideration :
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve stereochemical ambiguities. Fluorine-19 NMR can track electronic effects of the fluorine substituent .

How does the fluorine substituent influence the compound’s bioactivity and physicochemical properties?

Advanced Research Question
The 4-fluoro group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.8), critical for CNS-targeting agents .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .

Q. Methodological Resolution :

  • Standardized Protocols : Use harmonized assay conditions (e.g., ATP concentration, pH 7.4) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays .

What analytical methods are suitable for quantifying this compound in complex matrices?

Basic Research Question

  • HPLC-UV : C18 columns with acetonitrile/water gradients resolve the compound (retention time ~8.2 min) .
  • Fluorometric Assays : pH-dependent fluorescence (ex/em 280/340 nm) optimizes detection in biological samples .

Q. Advanced Consideration :

  • LC-MS/MS : Enhances sensitivity (LOD 0.1 ng/mL) using MRM transitions (e.g., m/z 272.3 → 154.1) .
  • Microscopy : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization .

How do structural analogs of this compound compare in SAR studies?

Advanced Research Question

  • Phenethyl Chain Modifications : Lengthening the chain (e.g., N-phenpropyl) reduces solubility but increases affinity for hydrophobic binding pockets .
  • Fluorine Position : 3-fluoro analogs show reduced activity due to steric hindrance, while 2-fluoro derivatives exhibit metabolic instability .

Basic Research Question

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize amide bonds with NaOH before disposal .

Q. Advanced Consideration :

  • Toxicology Screening : Assess genotoxicity (Ames test) and hepatotoxicity (primary hepatocyte assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.